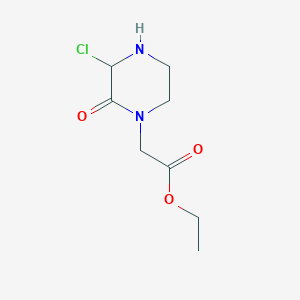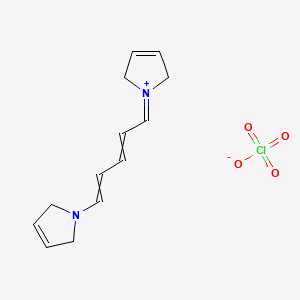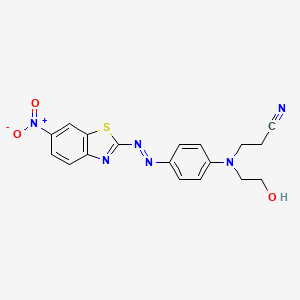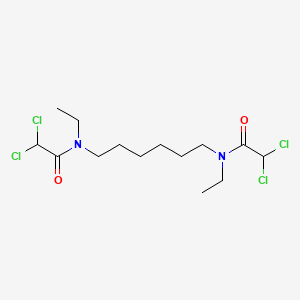
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H13ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 3-chloro-2-oxopiperazine and ethanol.
Reduction: Reduction yields the corresponding alcohol, Ethyl 2-(3-hydroxy-2-oxopiperazin-1-yl)acetate.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may interact with peptidyl-prolyl cis-trans isomerase, affecting protein folding and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-oxopiperazin-1-yl)acetate
- Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate
- Methyl 2-(3-oxopiperazin-1-yl)acetate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
1222655-64-2 |
|---|---|
Molekularformel |
C8H13ClN2O3 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate |
InChI |
InChI=1S/C8H13ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h7,10H,2-5H2,1H3 |
InChI-Schlüssel |
ZBLLBWVWBSIPIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCNC(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)


